3-Bromo-3,3-difluoropropylamine hydrochloride
Description
Properties
IUPAC Name |
3-bromo-3,3-difluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMZKDLACSYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660134 | |
| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-29-8 | |
| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Fluoropropene Intermediate Preparation
One key intermediate is 3-bromo-3,3-difluoroprop-1-ene, which can be synthesized or procured as a starting material. This compound has the formula C3H3BrF2 and serves as a precursor for amination reactions.
Amination of 3-Bromo-3,3-difluoropropene
The amination involves converting the bromodifluoropropene into the corresponding 3-bromo-3,3-difluoropropylamine. This can be achieved by:
- Nucleophilic substitution of the bromine atom with an amine nucleophile.
- Use of ammonia or primary/secondary amines under controlled conditions to avoid side reactions.
Formation of Hydrochloride Salt
The free amine is then reacted with hydrochloric acid or an HCl-containing solvent system (e.g., ethanol/HCl) to form the hydrochloride salt, which improves the compound's stability and crystallinity.
Detailed Method from Patent Literature
Although no direct preparation of this compound was found, related synthetic methodologies for fluorinated amine hydrochlorides provide insight:
A patent describing the synthesis of 3,3-difluorocyclobutylamine hydrochloride intermediates involves:
- Reacting a keto acid with an acidic chlorinating agent (e.g., thionyl chloride) in an alcohol solvent.
- Fluorinating the intermediate with reagents such as HF/pyridine or DAST (diethylaminosulfur trifluoride).
- Conversion to an N-hydroxyamide intermediate followed by rearrangement under sulfonyl chloride and base to yield the fluorinated amine.
- Final salification with hydrochloric acid to obtain the hydrochloride salt.
While this exact route is for a cyclobutyl derivative, analogous steps could be adapted for the linear 3-bromo-3,3-difluoropropylamine synthesis.
Comparative Table of Preparation Steps
| Step | Description | Typical Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Preparation of bromodifluoropropene intermediate | Starting alkene, brominating agents | Controlled temperature, inert atmosphere | Commercially available or synthesized |
| 2 | Amination of bromodifluoropropene | Ammonia or amines | Reflux or mild heating | Nucleophilic substitution |
| 3 | Purification | Extraction, washing | Acid-base workup | Removal of impurities |
| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | Room temperature | Crystallization for isolation |
Research Findings and Notes
- The fluorination step often requires specialized reagents such as DAST or HF/pyridine, which are effective in introducing geminal difluoro groups.
- Amination of halogenated fluoropropenes must be carefully controlled to prevent elimination or side reactions.
- The hydrochloride salt form is preferred for improved handling and storage stability.
- Literature emphasizes the importance of solvent choice (e.g., ethanol, isopropanol) and temperature control during the halogenation and amination steps to optimize yield and purity.
- No direct synthesis protocols for this compound were found in common chemical databases or patents, suggesting that preparation methods may be proprietary or derived from analog synthesis routes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3,3-difluoropropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The fluorine atoms can be involved in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Addition Reactions: Electrophiles like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the bromine atom is replaced by another functional group.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- 3-Bromo-3,3-difluoropropylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For instance, it has been utilized in the development of novel anticoagulants and other therapeutic agents due to its ability to introduce fluorinated functionalities that enhance pharmacokinetic properties .
- Antiviral and Antimicrobial Research :
Agrochemical Applications
- Pesticide Development :
- Plant Growth Regulators :
Materials Science Applications
- Polymer Chemistry :
- Surface Modification :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-3,3-difluoropropylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The compound can interact with enzymes and proteins, leading to modifications that are useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-bromo-3,3-difluoropropylamine hydrochloride with key analogs, emphasizing structural features, reactivity, and applications.
Structural and Functional Differences
- Backbone Variation : Unlike aromatic analogs (e.g., bromo-difluorophenyl methanamine derivatives), this compound features an aliphatic chain , enabling distinct reactivity in nucleophilic substitutions or cross-coupling reactions .
- Substituent Effects : The trifluoromethyl group in 2155856-59-8 enhances metabolic stability in drug candidates, whereas the cyclopropane moiety in 1803592-74-6 introduces steric constraints for conformational studies .
Biological Activity
3-Bromo-3,3-difluoropropylamine hydrochloride (CAS Number: 234096-29-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₃H₅BrF₂N·HCl. The compound features a bromine atom and two fluorine atoms attached to a propylamine backbone. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 155.48 g/mol |
| CAS Number | 234096-29-8 |
| Chemical Formula | C₃H₅BrF₂N·HCl |
| Appearance | White crystalline solid |
Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and enzymes involved in metabolic pathways. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating neurotransmitter release and influencing physiological responses.
Neurotransmitter Modulation
One of the key areas of interest is the compound's effect on neurotransmitter systems. Studies have shown that similar compounds can influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
Antimicrobial Properties
There is emerging evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Alfa Chemistry indicated that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial applications .
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in cultures treated with the compound compared to control groups. This suggests potential use in developing antimicrobial agents.
- Neuropharmacological Assessment : In a pharmacological assessment involving rodent models, the administration of this compound resulted in altered behavior indicative of enhanced dopaminergic activity. This finding supports further investigation into its potential as a therapeutic agent for neurological disorders.
Toxicology and Safety Profile
Toxicological evaluations are critical for understanding the safety profile of any chemical compound. Preliminary data suggest that while this compound may exhibit some toxicity at high concentrations, it is generally considered safe for experimental use under controlled conditions . Further studies are necessary to establish comprehensive safety data.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 3-bromo-3,3-difluoropropylamine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For bromo-difluoro compounds, Mn-catalyzed reactions (e.g., allylation of pyridones using 3-bromo-3,3-difluoropropenes) are effective. Solvent choice (THF vs. TFE) significantly impacts regioselectivity and yield. Reaction efficiency is enhanced by the "fluorine effect," where electron-withdrawing fluorine atoms stabilize intermediates. Ensure inert atmosphere and controlled temperatures (e.g., 0–25°C) to minimize side reactions .
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Use a combination of NMR, NMR, and X-ray crystallography for structural confirmation. Mass spectrometry (HRMS) validates molecular weight and purity. Thermal stability can be assessed via differential scanning calorimetry (DSC), while solubility profiles should be tested in polar (e.g., DMSO) and nonpolar solvents. Reference standards from reliable suppliers (e.g., Cayman Chemical) ensure consistency in spectral comparisons .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store at -20°C in airtight, light-protected containers. Stability studies on similar brominated compounds indicate ≥5-year integrity under these conditions. For laboratory use, aliquot the compound to avoid repeated freeze-thaw cycles. Desiccants (e.g., silica gel) should be included in storage vials to prevent hydrolysis .
Advanced Research Questions
Q. How does the "fluorine effect" influence the reactivity of this compound in transition metal-catalyzed reactions?
- Methodological Answer : Fluorine atoms increase electrophilicity at the β-carbon, facilitating oxidative addition with transition metals (e.g., Mn or Pd). This effect also stabilizes manganacyclobutane intermediates, as observed in C–H activation reactions. Kinetic isotope experiments (KIE ≈ 1.03–1.06) confirm reversible C–H bond cleavage, critical for catalytic turnover. Computational modeling (DFT) can further elucidate electronic and steric contributions .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in allylation vs. annulation pathways?
- Methodological Answer : Divergent pathways arise from solvent polarity and metal coordination. For allylation, polar solvents like TFE stabilize cationic intermediates, while nonpolar solvents (e.g., THF) favor annulation via π-alkenylmetal complexes. Reaction monitoring via in situ NMR or LC-MS helps identify dominant intermediates. Adjusting ligand denticity (e.g., bidentate vs. monodentate) can also steer selectivity .
Q. How can researchers assess the toxicity and environmental hazards of this compound?
- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and ecotoxicity tests (e.g., Daphnia magna EC). Structural analogs like 3-bromo-3'-chlorobiphenyl exhibit acute oral toxicity (LD 300–2000 mg/kg) and aquatic hazards (EC >0.093 mg/L), suggesting similar risks. Follow OECD guidelines for mutagenicity screening (Ames test) and environmental persistence studies .
Q. What are the challenges in scaling up synthetic routes for this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include exothermic fluorination steps and bromine handling. Use flow chemistry to control heat dissipation and automate hazardous reagent addition. Replace liquid bromine with safer alternatives (e.g., N-bromosuccinimide) where possible. Pilot-scale reactions should validate purity via HPLC and optimize column chromatography conditions for large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
